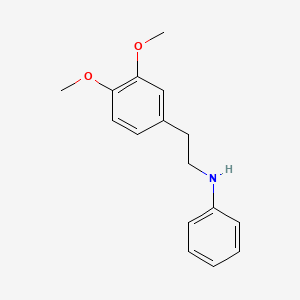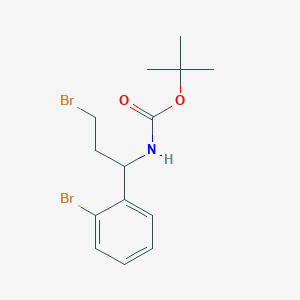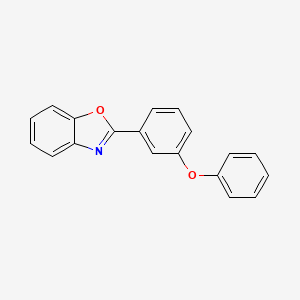![molecular formula C11H10Cl2N4O2 B14119665 N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyano group, and a dichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylenediamine to form an intermediate, which is then reacted with cyanoacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide
- 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
- N’-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]oxamide
Uniqueness
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10Cl2N4O2 |
|---|---|
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5H,3,6H2,(H2,15,16)(H,17,18) |
Clé InChI |
ZYSDGANSVGSXOG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC(=O)CC#N)/N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)




![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)



